molecular formula C12H10ClFN2 B15060117 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine

Cat. No.: B15060117
M. Wt: 236.67 g/mol
InChI Key: UYYGMCUJWBLJSB-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

4-chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine

InChI

InChI=1S/C12H10ClFN2/c1-2-8-7-11(13)16-12(15-8)9-5-3-4-6-10(9)14/h3-7H,2H2,1H3

InChI Key

UYYGMCUJWBLJSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2=CC=CC=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorobenzonitrile and 4-chloro-6-ethylpyrimidine.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple 2-fluorobenzonitrile with 4-chloro-6-ethylpyrimidine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-(2-fluorophenyl)pyrimidine
  • 4-Chloro-6-ethyl-2-(4-fluorophenyl)pyrimidine
  • 4-Chloro-6-ethyl-2-(2-chlorophenyl)pyrimidine

Uniqueness

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include halogenation and substitution processes. For instance, the compound can be synthesized through the reaction of 2-(2-fluorophenyl)amine with appropriately substituted pyrimidine derivatives under controlled conditions. The synthetic route often emphasizes the introduction of the chloro and ethyl groups at specific positions on the pyrimidine ring to enhance biological activity.

1. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that this compound exhibits potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 0.25–1 μg/mL against Gram-positive bacteria . The presence of the fluorine atom in the phenyl ring is believed to enhance its lipophilicity, contributing to its antimicrobial efficacy.

2. Anti-inflammatory Activity

Research has demonstrated that pyrimidine compounds can inhibit key inflammatory mediators. For instance, this compound has been evaluated for its ability to suppress cyclooxygenase-2 (COX-2) activity, a critical enzyme in the inflammatory pathway. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Properties

The anticancer potential of pyrimidines has been extensively studied, with compounds exhibiting selective cytotoxicity against various cancer cell lines. Preliminary data indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring can significantly influence their pharmacological properties:

Substituent Position Effect on Activity
Chlorine4Enhances antimicrobial activity
Ethyl6Increases lipophilicity
Fluorine2Improves selectivity towards bacterial targets

Case Studies

  • Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound demonstrated significant reductions in inflammation markers, indicating strong anti-inflammatory properties .
  • Antimicrobial Testing : A series of pyrimidine derivatives were tested against various pathogens, revealing that those with similar structures to this compound had MIC values lower than those of standard antibiotics, suggesting superior efficacy .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound could induce cell death in several cancer cell lines while sparing normal cells, highlighting its potential as a selective anticancer agent .

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